![molecular formula C7H5ClN2 B1604137 3-Chloro-1h-pyrrolo[3,2-c]pyridine CAS No. 1000342-65-3](/img/structure/B1604137.png)

3-Chloro-1h-pyrrolo[3,2-c]pyridine

Vue d'ensemble

Description

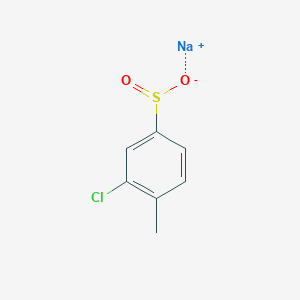

3-Chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a fused pyrrole and pyridine ring system. It has a molecular formula of C7H5ClN2 and a molecular weight of 152.58 g/mol . The compound’s structure consists of a chlorinated pyridine ring fused to a pyrrole moiety.

Synthesis Analysis

Research on synthetic strategies for 1H-pyrrolo[3,2-c]pyridine derivatives has been reported from 2017 to 2021 . Various methods have been explored to assemble the pyrazolopyridine system, considering their advantages and drawbacks .

Molecular Structure Analysis

The molecular structure of this compound features a chlorinated pyridine ring fused to a pyrrole ring. The compound’s melting point is 214-215°C , and its density is 1.878 g/cm³ .

Chemical Reactions Analysis

The compound’s chemical reactions and biological activities have been studied in various contexts. For example, it has been investigated as an immunomodulator targeting Janus Kinase 3 (JAK3) for immune diseases .

Applications De Recherche Scientifique

Activité anticancéreuse

3-Chloro-1h-pyrrolo[3,2-c]pyridine : les dérivés ont montré un potentiel prometteur en thérapie anticancéreuse. Ils présentent des effets inhibiteurs contre la kinase FMS, une cible potentielle pour le traitement du cancer. Le développement de ces composés en tant qu'agents anticancéreux est un domaine de recherche actif, avec pour objectif de trouver de nouvelles options thérapeutiques pour différents types de cancer .

Propriétés analgésiques

La recherche a indiqué que les dérivés de This compound possèdent des propriétés analgésiques significatives. Ces composés ont été testés dans des modèles comme le test de la « plaque chaude » et le test du « contraction », montrant plus d'efficacité que l'aspirine dans certains cas. Ceci suggère leur utilisation potentielle dans la gestion de la douleur .

Effets sédatifs

En plus de leur activité analgésique, certains dérivés de This compound se sont avérés avoir des effets sédatifs. Cela pourrait les rendre utiles dans le développement de nouveaux sédatifs, en particulier pour les patients qui pourraient ne pas bien répondre aux médicaments actuels .

Potentiel antidiabétique

L'activité biologique de This compound s'étend aux effets antidiabétiques. Bien que les mécanismes exacts soient encore à l'étude, ces composés pourraient offrir une nouvelle approche de la gestion du diabète, peut-être grâce à de nouvelles interactions avec les voies biologiques impliquées dans le métabolisme du glucose .

Applications antimycobactériennes

Les propriétés antimycobactériennes des dérivés de This compound en font des candidats pour le développement de nouveaux traitements des infections mycobactériennes, telles que la tuberculose. Ceci est particulièrement important étant donné la résistance croissante aux médicaments antimycobactériens existants .

Utilisations antivirales

Ces composés ont également démontré des activités antivirales, qui pourraient être exploitées dans la lutte contre diverses infections virales. L'exploration de This compound dans le développement de médicaments antiviraux pourrait conduire à de nouvelles thérapies pour les maladies actuellement dépourvues de traitements efficaces .

Troubles neurologiques

Il existe des preuves que les dérivés de This compound peuvent être utilisés pour traiter les maladies du système nerveux. Cela inclut des applications potentielles dans les maladies neurodégénératives, où la modulation de certaines voies pourrait apporter des avantages thérapeutiques .

Modulation du système immunitaire

Enfin, l'impact de This compound sur le système immunitaire a été noté, avec des implications pour le traitement des troubles liés à l'immunité. La capacité de moduler les réponses immunitaires donne à ces composés un rôle dans le développement de nouvelles immunothérapies .

Mécanisme D'action

Target of Action

3-Chloro-1h-pyrrolo[3,2-c]pyridine is a chemical compound that has been studied for its potential biological activities . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .

Mode of Action

Compounds with similar structures, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . Inhibitors of FGFRs can disrupt this process, potentially inhibiting tumor growth .

Biochemical Pathways

FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Inhibition of FGFRs can disrupt these pathways, potentially leading to anti-tumor effects .

Result of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . They also significantly inhibit the migration and invasion of cancer cells .

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-Chloro-1h-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as FMS kinase, which is involved in cell signaling pathways related to cancer and arthritis . The compound’s inhibitory effect on FMS kinase suggests its potential as an anticancer and antiarthritic agent. Additionally, this compound interacts with tubulin, a protein that is crucial for cell division, by binding to the colchicine-binding site . This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as HeLa, SGC-7901, and MCF-7, the compound exhibits antitumor activity by inhibiting tubulin polymerization . This inhibition leads to the disruption of microtubule dynamics, causing cell cycle arrest at the G2/M phase and inducing apoptosis. Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the colchicine-binding site on tubulin, forming hydrogen bonds with specific amino acids such as Threonine 179 and Asparagine 349 . This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. Additionally, the compound’s interaction with FMS kinase inhibits its activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on tubulin and FMS kinase over extended periods . Long-term studies have demonstrated that continuous exposure to this compound leads to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold for safe and effective use. These findings underscore the importance of dosage optimization in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

3-chloro-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQIJLFZFORHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646628 | |

| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000342-65-3 | |

| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.